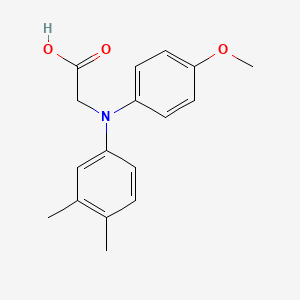
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine is an organic compound that belongs to the class of glycine derivatives. These compounds are characterized by the presence of a glycine moiety attached to aromatic rings. This particular compound features two aromatic rings, one with dimethyl substitutions and the other with a methoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine typically involves the reaction of 3,4-dimethylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can be hydrogenated under high pressure.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine involves its interaction with specific molecular targets. These could include enzymes or receptors in biological systems. The compound may exert its effects by binding to these targets and altering their activity, leading to various physiological responses.
類似化合物との比較
Similar Compounds
- N-(3,4-Dimethylphenyl)glycine
- N-(4-Methoxyphenyl)glycine
- N-(3,4-Dimethylphenyl)-N-(4-hydroxyphenyl)glycine
Uniqueness
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine is unique due to the presence of both dimethyl and methoxy groups on its aromatic rings. This combination of functional groups can result in distinct chemical properties and biological activities compared to similar compounds.
特性
CAS番号 |
823812-75-5 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
2-(N-(3,4-dimethylphenyl)-4-methoxyanilino)acetic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-4-5-15(10-13(12)2)18(11-17(19)20)14-6-8-16(21-3)9-7-14/h4-10H,11H2,1-3H3,(H,19,20) |
InChIキー |
JVKGBXWPLTXCHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
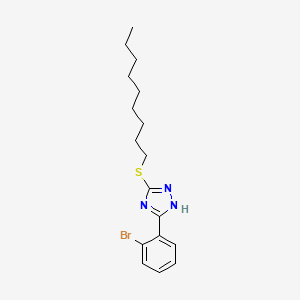
methanone](/img/structure/B14208925.png)
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
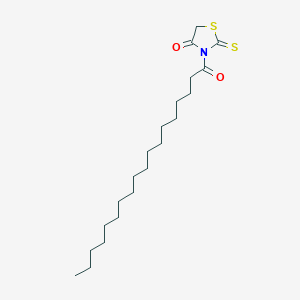
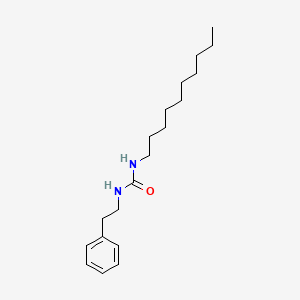
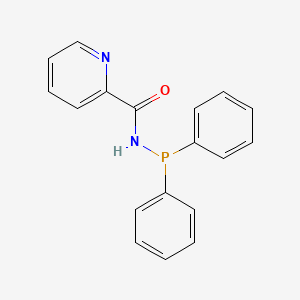
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
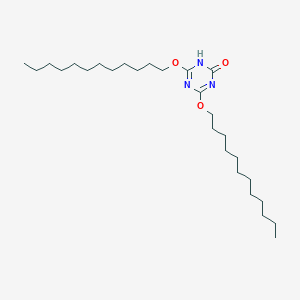
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
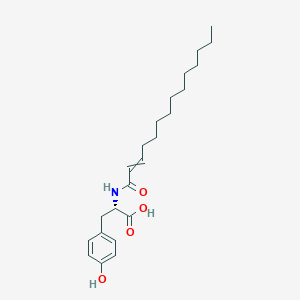
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
